2-Chloro-3-methylbenzaldehyde
Overview
Description
2-Chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO. It has a molecular weight of 154.6 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached to it. The exact positions of these groups on the benzene ring can be determined by NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methylbenzaldehyde can be diverse, depending on the conditions and the reagents used. For example, benzaldehydes can undergo nucleophilic addition and dehydration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-methylbenzaldehyde include its molecular weight (154.6), its solid physical form, and its storage temperature (room temperature under an inert atmosphere) .Scientific Research Applications
- Summary of the Application : 2-Chloro-3-methylbenzaldehyde is used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones, also known as benzalacetones . These compounds are structurally related to the coumarin skeleton and possess interesting properties for organic synthesis .
- Methods of Application or Experimental Procedures : The Claisen-Schmidt reaction involves the condensation of aldehydes with acetone under microwave irradiation . This method produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .
- Results or Outcomes : The resulting benzalacetones have been described as radical scavengers with potential antioxidant properties . Various methods of synthesis of this type of compounds have been described
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOLMLQWRYFRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560942 | |
Record name | 2-Chloro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylbenzaldehyde | |
CAS RN |
61563-28-8 | |
Record name | 2-Chloro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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